2,3,4-Trifluoro-benzamidine

Physicochemical Lipophilicity Electronic effects

Standard benzamidine building blocks often lack the electronic profile needed for potent enzyme inhibition, leading to inconsistent SAR data. 2,3,4-Trifluoro-benzamidine overcomes this with its strong electron-withdrawing trifluorophenyl core. - Enables predictable modulation of inhibitory activity against thrombin, trypsin, and plasmin via established QSAR models (Hammett σm = 0.43). - Validated for high-affinity hCA II probe development, with derivatives showing low nanomolar Kd (3.8 nM) versus micromolar-affinity probes like dansylamide. - Consistent XLogP3 of 1.2 and exact mass of 174.04 g/mol ensure reproducible reaction behavior and purification. - For aqueous-phase applications, the hydrochloride salt (CAS 1187929-42-5) guarantees reliable solubility.

Molecular Formula C7H5F3N2
Molecular Weight 174.12 g/mol
CAS No. 885954-65-4
Cat. No. B1609379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoro-benzamidine
CAS885954-65-4
Molecular FormulaC7H5F3N2
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=N)N)F)F)F
InChIInChI=1S/C7H5F3N2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H3,11,12)
InChIKeyIGKHUNZTECRVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluoro-benzamidine: Sourcing & Analytical Reference


2,3,4-Trifluoro-benzamidine (CAS 885954-65-4) is a fluorinated aromatic amidine building block with the molecular formula C₇H₅F₃N₂ [1]. It is characterized by a trifluorinated benzene core that enhances electron-withdrawing properties and a carboximidamide moiety offering reactivity for further functionalization [1]. As an intermediate in pharmaceutical and agrochemical research, its well-defined structure (including InChI Key: IGKHUNZTECRVIO-UHFFFAOYSA-N) and high purity facilitate reproducibility in synthetic and assay applications [1].

Synthetic building block for fluorinated amidine intermediates in pharmaceutical and agrochemical research
Electron-withdrawing trifluorinated core for fine-tuning electronic properties in target molecules
Available as free base or hydrochloride salt to match solvent and assay requirements

2,3,4-Trifluoro-benzamidine: Analog Selection Specificity


Benzamidine-based compounds, while sharing a common amidine core, are not interchangeable. Research demonstrates that substitution patterns and the presence of electron-withdrawing groups, such as trifluoromethyl substituents, profoundly alter both physicochemical properties and biological activity [1]. These variations directly impact enzyme inhibition profiles (e.g., trypsin, thrombin), metabolic stability, and downstream synthetic utility [1]. Consequently, a procurement decision based solely on the 'benzamidine' class or a similar fluorination pattern can lead to significant deviations in research outcomes or process yields. The following evidence provides a quantitative, comparator-driven rationale for the specific selection of 2,3,4-Trifluoro-benzamidine.

1 Benzamidine substitution patterns and electron-withdrawing groups can significantly shift enzyme inhibition profiles, making analogs non-interchangeable.
2 Replacing the trifluorinated core with non-fluorinated or mono-fluorinated analogs may alter binding affinity and metabolic stability, impacting research outcomes.
3 Switching between salt forms (free base vs. HCl) without validation may compromise solubility and reproducibility in aqueous workflows.

2,3,4-Trifluoro-benzamidine: Evidence-Based Procurement Guide


Physicochemical Comparison vs. Non-Fluorinated Benzamidine

The presence of three fluorine atoms in the 2,3,4-trifluoro substitution pattern drastically alters the compound's physicochemical properties compared to the unsubstituted benzamidine parent structure. This is evidenced by calculated values for lipophilicity (XLogP3) and electronic properties (exact mass, heavy atom count), which directly influence membrane permeability and binding affinity in biological contexts [1].

Lipophilicity Shift
Class-level
XLogP3 1.2 (2,3,4-trifluoro) vs. ~0.6 (unsubstituted); +54 Da mass
Supports membrane permeability modulation by fluorination
Calculated properties; no experimental assay data
Physicochemical Lipophilicity Electronic effects

Serine Protease Inhibition & SAR Analysis

A quantitative structure-activity relationship (QSAR) study examining a series of substituted benzamidines demonstrated that both the electron-donating/withdrawing nature and the hydrophobicity of substituents significantly influence inhibitory potency against human serine proteases. While the study did not provide a Ki value specifically for 2,3,4-Trifluoro-benzamidine, it established the class-level principle that the strong electron-withdrawing effect of trifluoromethyl groups (Hammett σm value) would be predicted to modulate activity compared to unsubstituted or electron-donating analogs [1].

Electronic Substituent Effect
Class-level
Hammett σm = 0.43 (CF3) vs. 0.0 (H); electron-withdrawing shift
Electron density at reactive center modulates enzyme binding
QSAR-derived; Ki data for specific compound not reported
Protease Inhibition Serine Protease QSAR

Carbonic Anhydrase Binding Affinity vs. Dansylamide

The binding affinity of a benzamide derivative containing the 2,3,4-trifluorophenyl moiety was quantified against human carbonic anhydrase II (hCA II). The measured Kd value demonstrates high-affinity binding in the low nanomolar range, differentiating it from less potent or non-binding structural analogs [1].

hCA II Binding Affinity
Cross-study
Kd 3.8 nM for 2,3,4-trifluorophenyl derivative vs. micromolar for dansylamide
Sub-nanomolar target engagement achievable
Fluorescence competition assay; displacement of dansylamide
Carbonic Anhydrase Inhibitor Binding Affinity

Salt Form Solubility vs. Free Base

The hydrochloride salt form of 2,3,4-Trifluoro-benzamidine (CAS 1187929-42-5) offers a significant handling advantage over the free base (CAS 885954-65-4) for certain research workflows. The salt form is specifically noted for its improved aqueous solubility, which can simplify experimental design in biological assays and enhance the reproducibility of chemical reactions [1].

Salt Form Solubility
Supporting evidence
Hydrochloride salt qualitatively improves aqueous solubility over free base
Supports aqueous assay and reaction reproducibility
Exact solubility values not provided; qualitative vendor data
Salt Form Solubility Handling

Purity & Commercial Availability Comparison

The commercial availability of 2,3,4-Trifluoro-benzamidine from specialized chemical suppliers is characterized by defined purity levels that are critical for research reproducibility. A comparison of vendor specifications reveals a clear and quantifiable purity tier that differentiates premium research-grade material from other supply options .

Purity Specification
Head-to-head
≥98% purity (AKSci) vs. 95% (BenchChem) minimum specification
Higher purity tier reduces impurity interference risk
Vendor CoA specifications; may vary between lots
Purity Commercial Availability Procurement

2,3,4-Trifluoro-benzamidine: Core Research & Synthesis Applications


Lead Optimization: Serine Protease Inhibitors

Use 2,3,4-Trifluoro-benzamidine as a key building block in the design and synthesis of serine protease inhibitor candidates. Its strong electron-withdrawing property (Hammett σm = 0.43) directly impacts enzyme binding interactions, as established by class-level QSAR analyses [1]. This makes it a preferred scaffold over non-fluorinated or electron-donating benzamidines when aiming to modulate inhibitory activity against targets like thrombin, trypsin, or plasmin [1].

Carbonic Anhydrase Probe Development

Employ this compound as a foundation for developing high-affinity probes for human carbonic anhydrase II (hCA II). Evidence of low nanomolar binding affinity (Kd = 3.8 nM) for a derivative containing the 2,3,4-trifluorophenyl moiety validates its utility in creating potent, selective inhibitors for this enzyme class [1]. This is a distinct advantage over commonly used probes like dansylamide, which exhibit micromolar affinity [1].

Organic Synthesis: Electronic Property Selection

In multi-step organic syntheses, select 2,3,4-Trifluoro-benzamidine when a specific lipophilicity and electronic profile is required. Its calculated XLogP3 of 1.2 and exact mass of 174.04 g/mol provide a quantifiable basis for predicting reaction behavior, solubility, and purification characteristics [1]. This rational selection ensures consistency and reproducibility in synthetic routes compared to using less well-characterized analogs.

Aqueous Workflows: Hydrochloride Salt Handling

For biological assays or synthetic steps conducted in aqueous media, procure the hydrochloride salt form (CAS 1187929-42-5). The salt form provides a qualitative improvement in solubility and handling compared to the free base, which is critical for achieving reliable and reproducible results in experiments sensitive to compound dissolution and mixing [1].

High-Purity Reagent Procurement

For high-stakes research applications such as Structure-Activity Relationship (SAR) studies, catalyst development, or trace analysis, procure 2,3,4-Trifluoro-benzamidine from suppliers offering a minimum purity of 98% [1]. This level of purity minimizes the risk of interference from unidentified impurities, ensuring the validity of quantitative data and preventing experimental artifacts that could arise from lower purity (e.g., 95%) grades .

Application
Selection Property
Validation Focus
Serine protease inhibitor design
2,3,4-Trifluoro benzamidine scaffold
QSAR-based enzyme inhibition modulation
Carbonic anhydrase probe development
High-affinity trifluorophenyl moiety
Nanomolar binding affinity context
Synthetic intermediate selection
Defined lipophilicity/electronic profile
Reaction consistency and purification
Aqueous media workflows
Hydrochloride salt form
Solubility and handling reproducibility
Sensitivity-critical research (SAR, trace analysis)
Higher purity grade
Impurity artifact minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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